![molecular formula C20H20N4O B10980748 N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10980748.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The benzimidazole ring is a well-known pharmacophore, while the indole ring is a common structure in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The final step involves coupling the benzimidazole and indole moieties through a suitable linker, such as a propyl chain, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of benzimidazole compounds, including N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide, exhibit promising anticancer properties.
Case Studies
- Anticancer Activity Evaluation : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The IC50 values reported indicate strong anticancer activity, comparable to established chemotherapeutics such as 5-fluorouracil (5-FU) .
- Selectivity and Safety : Further investigations into selectivity revealed that the compound preferentially targets cancer cells over normal cells, suggesting a favorable safety profile. Toxicity studies indicated a higher selectivity index against HEK-293 cell lines at respective IC50 concentrations .
Antimicrobial Applications
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.
Antimicrobial Efficacy
Studies have reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentrations (MIC) for various derivatives have been documented as follows:
Compound | MIC (µM) | Target Organisms |
---|---|---|
N1 | 1.27 | Staphylococcus aureus |
N8 | 1.43 | Escherichia coli |
N22 | 2.60 | Klebsiella pneumoniae |
N23 | 2.65 | Candida albicans |
These findings suggest that the compound could be developed further as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The indole moiety can interact with various receptors and enzymes, modulating their activity . Together, these interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Indole derivatives: Commonly found in natural products and pharmaceuticals with diverse biological activities.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is unique due to the combination of benzimidazole and indole moieties, which can provide a synergistic effect in its biological activities. This combination is not commonly found in other compounds, making it a valuable target for further research .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O. The compound features an indole core, which is known for its diverse biological properties, and a benzimidazole moiety that enhances its pharmacological profile.
Research indicates that compounds containing both indole and benzimidazole structures can exhibit multiple mechanisms of action. These include:
- Inhibition of Kinases : The compound has shown potential in inhibiting various kinases, which play critical roles in cancer cell signaling pathways. For instance, it may target the RSK (p90 ribosomal S6 kinase) pathway, which is involved in cell growth and survival.
- Anticancer Activity : The indole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators such as cyclin-dependent kinases (CDKs) .
Anticancer Efficacy
The anticancer activity of this compound has been evaluated against various cancer cell lines. Below is a summary table of its cytotoxic effects:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 12.50 | Induces apoptosis via caspase activation |
HCT116 (Colon) | 39.70 | Inhibition of CDK activity |
A549 (Lung) | 26.00 | Modulates Akt-NFκB signaling |
Study on Indole Derivatives
A comprehensive review highlighted the anticancer potential of various indole derivatives, including those similar to this compound. In one study, derivatives demonstrated significant inhibitory effects on multiple cancer types, including breast and colon cancers . The study concluded that the structural modifications in indoles and benzimidazoles could enhance their anticancer properties.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic efficacy of this compound. For example, animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups .
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-24-12-10-14-13-15(8-9-18(14)24)20(25)21-11-4-7-19-22-16-5-2-3-6-17(16)23-19/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
LPJWZEGFEVMGOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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